molecular formula C11H20N2O2 B12299922 N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide

N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide

Cat. No.: B12299922
M. Wt: 212.29 g/mol
InChI Key: LCFRHLWPSJNXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide features a privileged spirocyclic scaffold of significant interest in modern medicinal chemistry for constructing bioactive molecules. This 1-oxa-9-azaspiro[5.5]undecane core is a versatile building block, particularly in the discovery of new enzyme inhibitors and receptor ligands. The scaffold has been successfully explored in the development of potent inhibitors of soluble epoxide hydrolase (sEH), a target for cardiovascular diseases, inflammation, and pain . Molecular docking studies also support its application in the design of novel antituberculosis agents that target the MmpL3 protein in Mycobacterium tuberculosis , showing activity against both drug-sensitive and multidrug-resistant strains . Furthermore, derivatives of this central scaffold have been utilized to develop potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), demonstrating potent analgesic activity with an improved safety profile compared to classical opioids . The polar nature of the 1-oxa-9-azaspiro[5.5]undecane structure can contribute to favorable physicochemical properties, such as lower lipophilicity and enhanced aqueous solubility, which are advantageous for developing orally bioavailable therapeutics . This compound is intended for research purposes only as a key synthetic intermediate to advance drug discovery programs in these and other areas. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide

InChI

InChI=1S/C11H20N2O2/c1-9(14)13-10-2-7-15-11(8-10)3-5-12-6-4-11/h10,12H,2-8H2,1H3,(H,13,14)

InChI Key

LCFRHLWPSJNXJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCOC2(C1)CCNCC2

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Oxidative Cyclization

A pivotal method involves oxidative cyclization of preformed amide intermediates. For example, 2-hydroxy-N-(4-hydroxyphenyl)acetamide can undergo copper-catalyzed cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) as an oxidant. This reaction forms the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold. While this example pertains to a smaller spiro system ([4.5] vs. [5.5]), the methodology is adaptable. Key modifications include extending the carbon chain in starting materials to accommodate the larger [5.5] ring.

Representative Conditions :

  • Catalyst: Tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄ClO₄])
  • Oxidant: PhI(OAc)₂ (2.2 equiv)
  • Solvent: Dichloromethane (DCM)
  • Yield: 72–75%

Alkylation-Cyclization Sequential Approach

An alternative route involves alkylation of piperidine derivatives followed by intramolecular cyclization. For instance, 4-hydroxy-1-phenethylpiperidin-4-yl)methyl intermediates react with acyl chlorides (e.g., 2-chloropropionyl chloride) to form amides, which undergo base-mediated cyclization (e.g., KOtBu in THF) to yield spirocyclic lactams. Adjusting the substituents on the piperidine and acyl chloride allows expansion to the [5.5] system.

Example Protocol :

  • Acylation : React 4-hydroxy-1-(phenethyl)piperidine with (S)-2-chloropropionyl chloride in ethyl acetate/water with K₂CO₃.
  • Cyclization : Treat the amide intermediate with KOtBu in THF at −30°C.
  • Purification : Flash chromatography (SiO₂, DCM/MeOH gradient).

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

Catalyst Selection

  • Copper vs. Rhodium : Cu[(CH₃CN)₄ClO₄] provides comparable yields (72%) to Rh₂(OAc)₄ (75%) but is more cost-effective.
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but may promote side reactions.

Temperature and Reaction Time

  • Cyclization : Optimal at −30°C to 50°C, depending on the catalyst.
  • Acylation : Room temperature suffices for most acetylations.

Table 1. Comparative Yields Under Varied Conditions

Step Catalyst Temp (°C) Yield (%)
Oxidative Cyclization Cu[(CH₃CN)₄ClO₄] 50 72
Oxidative Cyclization Rh₂(OAc)₄ 50 75
Acylation Et₃N 25 85

Chiral Resolution and Stereochemical Considerations

The target compound may possess chiral centers depending on the substitution pattern. Enantioselective synthesis or resolution methods include:

Chiral HPLC Separation

Racemic mixtures of intermediates (e.g., spirocyclic amines) are resolved using chiral stationary phases (e.g., Chiralpak IA). For example, 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one was separated into enantiomers with 97–100% enantiomeric excess (ee).

Asymmetric Synthesis

Using enantiomerically pure starting materials (e.g., (S)-2-chloropropionyl chloride) ensures retention of configuration during cyclization. For instance, (S)-acyl derivatives yield (R)-configured spirocyclic products after inversion during cyclization.

Comparative Analysis of Synthetic Routes

Table 2. Advantages and Limitations of Key Methods

Method Advantages Limitations
Oxidative Cyclization High yields; scalable Requires toxic oxidants (PhI(OAc)₂)
Alkylation-Cyclization Enantioselective potential Multi-step; costly catalysts
Direct Acylation Simplicity; high efficiency Dependent on amine accessibility

Chemical Reactions Analysis

Types of Reactions: N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the spirocyclic scaffold .

Scientific Research Applications

N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology and medicine, it has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs . Additionally, it has been studied for its activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis . In the industry, spirocyclic compounds like this compound are used in the development of various antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight LogP PSA (Ų) Key Features
This compound (Target) 1-oxa-9-azaspiro[5.5]undecane Acetamide at N-4 C₁₃H₂₂N₂O₂ 250.33 ~2.5* 46.3 Balanced lipophilicity; modular synthesis for FFA1-targeted analogs
N-(9-Phenyl-1-oxaspiro[5.5]undecan-4-yl)acetamide (CAS 1020085-28-2) 1-oxaspiro[5.5]undecane (no N in core) Phenyl at C-9; acetamide at C-4 C₁₈H₂₅NO₂ 287.40 4.24 41.8 High lipophilicity; potential solubility challenges
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-azaspiro[5.5]undecane Cyclopropylamine at C-9; phenyl at C-3 C₁₉H₂₆N₂O 298.43 ~3.8 32.7 Steric bulk from phenyl/cyclopropyl; lower synthetic yield (30%)
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-azaspiro[5.5]undecane Thiophene at C-3; methylthioethyl at N-9 C₁₆H₂₆N₂OS₂ 327.16 ~3.2 68.5 Sulfur-containing groups enhance π-interactions; diastereomer complexity
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide Linear trichloroacetamide Dichlorophenyl at meta positions C₈H₄Cl₅NO 317.39 3.91 29.1 Electron-withdrawing substituents; planar geometry affects crystallinity

Note: *Estimated LogP for the target compound based on spirocyclic analogs.

Key Comparative Insights

  • Spirocyclic Nitrogen Positioning : Unlike 1-oxa-4-azaspiro analogs (e.g., –7), the 9-aza configuration in the target compound may enhance hydrogen-bonding interactions with biological targets .
  • Synthetic Complexity : The target compound’s synthesis (via Boc-protected intermediates) is more streamlined compared to sulfur-containing analogs (), which require diastereomer resolution .
  • Solid-State Behavior : Meta-substituted trichloroacetamides () exhibit crystallinity influenced by electron-withdrawing groups, whereas spirocyclic acetamides likely adopt less planar conformations, impacting packing efficiency .

Biological Activity

N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide is a compound of significant interest in pharmacology due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration is associated with various biological activities, particularly in the treatment of neurological disorders and pain management. This article explores the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and therapeutic potential.

Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
Structural Features: The compound features a spirocyclic framework that enhances its binding affinity to various receptors, particularly sigma and mu-opioid receptors.

This compound functions primarily as a dual ligand for sigma receptors and mu-opioid receptors. These interactions are crucial for modulating pain pathways and regulating mood, making it a candidate for treating conditions such as anxiety, depression, and chronic pain syndromes.

Receptor Interactions

The compound's affinity for sigma receptors suggests potential neuroprotective effects, while its interaction with mu-opioid receptors indicates analgesic properties. Studies have demonstrated that modifications to the compound can significantly alter its binding affinity and functional activity at these receptors.

Biological Activity

Recent studies have reported various biological activities associated with this compound:

  • Pain Management : The compound has shown promise in alleviating pain through its action on mu-opioid receptors. It may provide an alternative to traditional opioid medications with potentially fewer side effects.
  • Neuroprotection : Its interaction with sigma receptors may offer protective effects against neurodegeneration, suggesting applications in treating diseases such as Alzheimer's or Parkinson's disease.
  • Antituberculosis Activity : Research has indicated that derivatives of the spirocyclic structure exhibit significant activity against Mycobacterium tuberculosis, particularly by inhibiting the MmpL3 protein, which is essential for bacterial cell wall synthesis .

Study on Antituberculosis Activity

A study focused on synthesizing spirocyclic inhibitors revealed that derivatives containing the 1-oxa-9-azaspiro[5.5]undecan scaffold demonstrated high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis. The optimized compounds exceeded the activity of standard comparator drugs, indicating their potential as novel antituberculosis agents .

Study on Pain Management

Another investigation assessed the analgesic properties of this compound in animal models of chronic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its therapeutic potential in pain management protocols.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
1-Oxa-9-azaspiro[5.5]undecanLacks acetamide groupFocus on sigma receptor activity
2-Oxo-4,9-diazaspiro[5.5]undecaneContains additional carbonyl groupEnhanced binding to opioid receptors
4-Aryl derivatives of 1-OxaSubstituted aryl groupsIncreased selectivity towards specific receptor subtypes

These comparisons highlight the diversity within the spirocyclic class and underscore the unique profile of this compound as a balanced agent across multiple receptor types.

Q & A

Q. What are the key steps in synthesizing N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide, and how are intermediates characterized?

Synthesis typically involves cyclization reactions to form the spirocyclic core, followed by amidation. For example, similar spirocyclic compounds are synthesized via reactions between aldehydes and amines under reflux conditions, followed by purification using chromatography (e.g., MeOH:MeCN gradients) . Intermediates are characterized via 1H^1H/13C^{13}C-NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for verifying the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular weight and structural features. Preparative HPLC is used to resolve diastereomers or enantiomers, as seen in spirocyclic analogs . Polarimetry or chiral chromatography may be required to assess optical purity if stereocenters are present.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Gradient elution with mixtures like MeOH:MeCN (1:9) effectively separates polar byproducts . For scale-up, flash chromatography or recrystallization (e.g., using ethyl acetate/hexane systems) is preferred. Impurity profiles should be monitored via TLC or UPLC-MS .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

The spirocyclic structure introduces potential diastereomerism. Asymmetric catalysis (e.g., chiral auxiliaries or catalysts) or kinetic resolution via preparative HPLC (as demonstrated for related spirocyclic amines ) can enhance enantiomeric excess. Computational modeling (DFT) may predict favorable transition states for stereoselective steps.

Q. What methodologies are recommended for evaluating the compound’s biological activity in vitro?

Target engagement assays (e.g., enzyme inhibition or receptor binding studies) should be prioritized. For example, analogs of spirocyclic compounds are tested for activity against kinases or GPCRs using fluorescence polarization or radioligand displacement . Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in relevant cell lines.

Q. How should contradictory data on synthetic yields or bioactivity be analyzed?

Variability in yields (e.g., 30% in diastereomeric mixtures ) may arise from reaction parameter inconsistencies (temperature, solvent polarity). Use Design of Experiments (DoE) to optimize conditions. For bioactivity discrepancies, validate assays with positive controls and ensure compound stability under test conditions (e.g., via LC-MS stability screens) .

Q. What strategies improve scalability of the synthesis while maintaining product quality?

Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., cyclization). Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time. Scale-up of chromatographic purification can be replaced with crystallization-directed purification if solubility permits .

Q. How can researchers assess the compound’s stability under physiological conditions?

Perform forced degradation studies (pH 1–13, oxidative/thermal stress) followed by LC-MS to identify degradation products. Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays predict oral stability. Plasma stability tests (incubation with liver microsomes) evaluate metabolic susceptibility .

Methodological Notes

  • Stereochemical Analysis : Use NOESY or X-ray crystallography to confirm spatial arrangements of substituents on the spirocyclic core .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw predictions) to minimize misassignments .
  • Biological Assays : Include counter-screens against off-targets (e.g., hERG, CYP450s) to assess specificity and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.